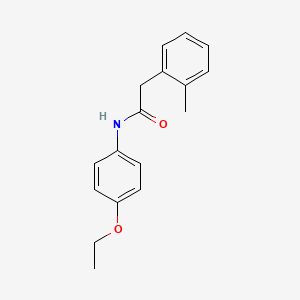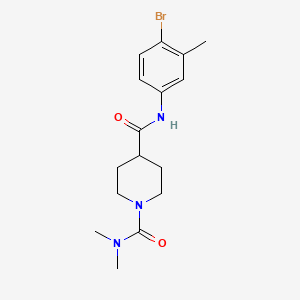
N-(4-ethoxyphenyl)-2-(2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-2-(2-methylphenyl)acetamide, commonly known as N-phenyl-2-(2-methylphenyl)acetamide (N-phenyl-2-Tolylacetamide), is a chemical compound that belongs to the class of acetanilide derivatives. It is a white crystalline powder and is widely used in scientific research for its various applications.
作用機序
The mechanism of action of N-phenyl-2-Tolylacetamide is not well understood. However, it is believed to work by inhibiting the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain sensation. By inhibiting the COX enzyme, N-phenyl-2-Tolylacetamide reduces inflammation and pain.
Biochemical and Physiological Effects:
N-phenyl-2-Tolylacetamide has been shown to have anti-inflammatory and analgesic properties. It has been used in the treatment of various inflammatory conditions, such as arthritis and gout. It has also been used as a pain reliever for mild to moderate pain. N-phenyl-2-Tolylacetamide has been shown to have a low toxicity profile and is well tolerated by most individuals.
実験室実験の利点と制限
N-phenyl-2-Tolylacetamide has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also easy to synthesize and purify. However, it has some limitations as well. N-phenyl-2-Tolylacetamide has a low solubility in water, which can make it difficult to work with in aqueous solutions. It is also sensitive to light and heat, which can affect its stability.
将来の方向性
There are several future directions for research on N-phenyl-2-Tolylacetamide. One area of research could focus on the development of more efficient synthesis methods for N-phenyl-2-Tolylacetamide. Another area of research could focus on the identification of the precise mechanism of action of N-phenyl-2-Tolylacetamide. Additionally, research could be conducted to investigate the potential use of N-phenyl-2-Tolylacetamide in the treatment of other inflammatory conditions and pain. Finally, research could be conducted to investigate the potential use of N-phenyl-2-Tolylacetamide in the synthesis of other chemical compounds with therapeutic potential.
Conclusion:
In conclusion, N-phenyl-2-Tolylacetamide is a chemical compound that has various scientific research applications. It is used as a precursor in the synthesis of other chemical compounds and is widely used in the synthesis of anti-inflammatory and analgesic drugs. N-phenyl-2-Tolylacetamide has anti-inflammatory and analgesic properties and has been used in the treatment of various inflammatory conditions and pain. It has several advantages for lab experiments, but also has some limitations. There are several future directions for research on N-phenyl-2-Tolylacetamide, including the development of more efficient synthesis methods, identification of the precise mechanism of action, investigation of potential therapeutic uses, and investigation of its use in the synthesis of other chemical compounds.
合成法
The synthesis of N-phenyl-2-Tolylacetamide is carried out by the reaction of 2-methylphenylacetic acid and aniline in the presence of acetic anhydride and glacial acetic acid. The reaction is carried out under reflux for several hours, and the resulting product is then purified by recrystallization from ethanol. The yield of the product is around 75%.
科学的研究の応用
N-phenyl-2-Tolylacetamide has various scientific research applications. It is used as a precursor in the synthesis of other chemical compounds. It is also used as an intermediate in the production of pharmaceuticals and agrochemicals. N-phenyl-2-Tolylacetamide is widely used in the synthesis of anti-inflammatory and analgesic drugs. It is also used in the synthesis of herbicides and pesticides.
特性
IUPAC Name |
N-(4-ethoxyphenyl)-2-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-3-20-16-10-8-15(9-11-16)18-17(19)12-14-7-5-4-6-13(14)2/h4-11H,3,12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXXIRBMWMOVTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5324850.png)
![1-(2,3-dimethoxybenzyl)-3-hydroxy-3-{[(3-methylbenzyl)amino]methyl}piperidin-2-one](/img/structure/B5324855.png)
![N-methyl-4-[(4-phenyl-1,4-diazepan-1-yl)methyl]benzenesulfonamide](/img/structure/B5324861.png)
![1-(cyclopropylmethyl)-2-isopropyl-4-{[3-(1H-tetrazol-1-yl)-1H-pyrazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5324865.png)


![(1R,2R,6S,7S)-4-[(3R)-1,2,3,4-tetrahydro-3-isoquinolinylcarbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5324890.png)
![1-(1,2-dimethyl-1H-imidazol-5-yl)-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5324892.png)
![1'-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5324905.png)
![3-(3-chlorophenyl)-2-(methoxymethyl)-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5324911.png)
![{2-[(4-chlorobenzyl)oxy]benzyl}methylamine hydrochloride](/img/structure/B5324913.png)
![ethyl (2-methoxy-4-{[3-(4-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B5324915.png)
![N-methyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B5324941.png)
![methyl 3-({3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-1H-indol-1-yl}methyl)benzoate](/img/structure/B5324944.png)